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Compound Name:

(trifluoromethoxy)benzaldehyde
CAS No.: 1261584-14-8

Cat. No.: B2901338

Get Quote

Executive Summary

5-Hydroxy-2-(trifluoromethoxy)benzaldehyde (CAS: 1261584-14-8) represents a specialized
fluorinated building block in medicinal chemistry.[1][2] Unlike its more common isomer, 2-
hydroxy-5-(trifluoromethoxy)benzaldehyde, this scaffold positions the hydroxyl group meta to
the aldehyde and para to the trifluoromethoxy group. This structural arrangement prevents
intramolecular hydrogen bonding between the phenol and the carbonyl, leaving the hydroxyl
group highly nucleophilic and available for derivatization.

This guide provides a comprehensive technical analysis of the compound, detailing its
synthesis, characterization profile, and comparative performance against non-fluorinated
isosteres. It is designed for researchers seeking to leverage the trifluoromethoxy (-OCF3)
group to modulate lipophilicity (LogP) and metabolic stability without altering steric bulk
significantly compared to a methoxy group.

Chemical Identity & Physicochemical Profile[4][5][6]
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Property Data Notes
5-Hydroxy-2-

IUPAC Name (trifluoromethoxy)benzaldehyd
e

CAS Number 1261584-14-8

Molecular Formula CsHsF30s

Molecular Weight 206.12 g/mol

Appearance Pale yellow to off-white solid

Higher than 2-OH isomer due

Melting Point 68—72 °C (Predicted) ) )
to intermolecular H-bonding.[1]
Significantly more lipophilic
LogP (Predicted) 245+0.3 than methoxy analog (LogP
~1.2).
Slightly more acidic than
pKa (Phenol) ~9.2 phenol due to electron-
withdrawing OCF3.[1]
H-Bond Donors 1 The C5-OH group.[1]
Aldehyde O, Phenol O, Ether
H-Bond Acceptors 4

O, Fluorines.[1]

Synthesis & Production Workflow

The synthesis of the 5-hydroxy isomer is more complex than the 2-hydroxy isomer because
direct formylation of 4-(trifluoromethoxy)phenol yields the ortho-product (2-hydroxy-5-OCF3).
Therefore, a directed functionalization of the 2-(trifluoromethoxy)benzaldehyde core is required.

Synthetic Pathway: Nitration-Reduction-Hydrolysis[1]

This route leverages the directing effects of the substituents. The aldehyde (-CHO) is meta-
directing, and the trifluoromethoxy (-OCF3) is ortho/para-directing (but deactivating). Position 5
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is meta to CHO and para to OCF3, making it the most favorable site for electrophilic aromatic
substitution (Nitration).
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Click to download full resolution via product page

Figure 1: Strategic synthesis route targeting the C5 position via nitration of the parent
benzaldehyde.[1]

Characterization Data (Spectroscopic Profile)

As a specialized intermediate, experimental spectra may not be available in standard
databases. The following data is derived from high-fidelity prediction algorithms and structure-
activity relationship (SAR) analysis of analogous salicylaldehyde derivatives.

Nuclear Magnetic Resonance (NMR)
IH NMR (400 MHz, DMSO-ds)
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. s . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Characteristic
10.25 Singlet (s) 1H -CHO aldehyde proton.
[1]
Phenolic proton;
Broad Singlet shift varies with
9.80 1H -OH )
(bs) concentration/sol

vent.[1]

Ortho to OCF3;
Doublet (d, J=8.8 ] )
7.35 1H C3-H shielded relative

Hz)
to C4/C6.[1]
Coupling with C3
Doublet of
7.10 1H C4-H (ortho) and C6

Doublets (dd) (meta).[1]

Ortho to CHO;

Doublet (d, J=3.0 deshielded by
7.25 1H C6-H
Hz) carbonyl
anisotropy.[1]

19F NMR (376 MHz, DMSO-ds)

e 0-57.8 ppm (s, 3F): Characteristic signal for the trifluoromethoxy group attached to an
aromatic ring. The signal is a singlet due to lack of direct H-F coupling but may show
broadening.

Mass Spectrometry (ESI-MS)

 lonization Mode: Negative lon Mode (ESI-) is preferred due to the acidic phenol.
e Molecular lon: [M-H]~ = 205.01 m/z.[3]

e Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for
this scaffold.
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Comparative Performance Guide

This section objectively compares 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde with its
common isosteres to guide selection in drug design.

5-OH-2-
2-OH-5-OCF3-
5-OH-2-OCF3- Methoxybenzaldehy
Feature L Benzaldehyde
Benzaldehyde de (Isovanillin
. (Isomer)
deriv.)
Lipophilicity (LogP) High (~2.45) Low (~1.[1]19) High (~2.50)
] - Excellent (Blocked O- Poor (Susceptible to
Metabolic Stability ] ) Excellent
dealkylation) O-demethylation)
] Strong EWG (op = 0.
Electronic Effect EDG (op =-0.[1]27) Strong EWG
[1135)
o High (Sterically ) Low (Intramolecular
Reactivity (Phenol) ) High )
unhindered) H-bond with CHO)
N ) Good in Alcohols, Good in Hexanes,
Solubility Good in DCM, EtOAc
Water DCM

Key Insight: The -OCF3 group acts as a "super-lipophilic" phenol ether.[1] Unlike the methoxy
group, it resists metabolic cleavage (CYP450 O-dealkylation), extending the half-life of the final
drug candidate.

Experimental Protocols
Protocol A: Synthesis via Nitration/Hydrolysis

Note: This protocol assumes starting from 2-(trifluoromethoxy)benzaldehyde.[1]
« Nitration:
o Dissolve 2-(trifluoromethoxy)benzaldehyde (10 mmol) in conc. H2SOa4 (5 mL) at 0°C.

o Dropwise add a mixture of conc. HNO3/H2S0Oa4 (1:1, 1.2 eq) over 30 mins.
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o Stir at 0°C for 2h. Pour onto ice. Extract with DCM.

o Checkpoint: Verify 5-nitro isomer formation by TLC (product is more polar than starting
material).

e Reduction:

o Suspend the crude nitro compound in EtOH/H20 (4:1). Add Fe powder (5 eq) and NH4Cl
(5 eq).

o Reflux for 4h. Filter hot through Celite. Concentrate filtrate.
e Hydrolysis (Diazotization):

Dissolve the amine in 10% H2S04 at 0°C.

[¢]

[e]

Add NaNO: (1.1 eq) ag. solution dropwise (maintain <5°C).[4]

[e]

Stir 30 min, then add the diazonium solution dropwise to a boiling solution of 10% H2SOa.

Reflux for 15 min. Cool and extract with EtOAc.

(¢]

[¢]

Purification: Silica gel chromatography (Hexane/EtOAc gradient 9:1 to 7:3).

Protocol B: Purity Assessment (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 min.

e Flow Rate: 1.0 mL/min.

» Detection: UV at 254 nm and 280 nm.

e Retention Time: Expect elution around 6.5-7.0 min (later than non-fluorinated analogs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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